Boc-(S)-3-Amino-5-hexynoic acid is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of the amino acid. Its molecular formula is CHN, and it has a molecular weight of 227.26 g/mol. This compound is notable for its unique structure, which includes a hexynoic acid moiety, making it relevant in various chemical and biological applications .
Several methods can be employed to synthesize Boc-(S)-3-Amino-5-hexynoic acid:
Boc-(S)-3-Amino-5-hexynoic acid finds applications in various fields:
Interaction studies involving Boc-(S)-3-Amino-5-hexynoic acid primarily focus on its reactivity with other biomolecules:
These studies help elucidate its mechanism of action and therapeutic potential .
Boc-(S)-3-Amino-5-hexynoic acid shares structural features with several related compounds. Here are some comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-3-Amino-5-octynoic acid | Similar alkyne structure but longer carbon chain | Exhibits different solubility properties |
Boc-(S)-2-Amino-4-pentynoic acid | Different position of amino group | May show distinct biological activities |
(R)-3-Amino-5-heptynoic acid | Variation in stereochemistry | Potentially different pharmacological effects |
Boc-(S)-3-Amino-5-hexynoic acid's unique combination of a short alkyne chain and a specific stereochemistry distinguishes it from these similar compounds, making it particularly interesting for targeted applications in drug design and synthetic chemistry .
Irritant